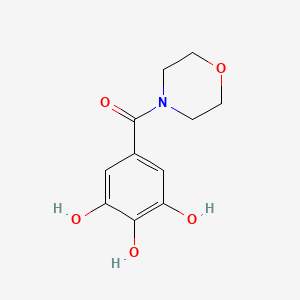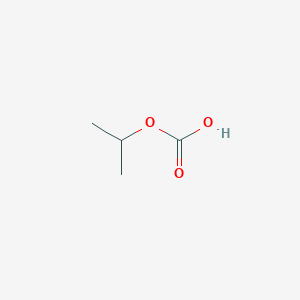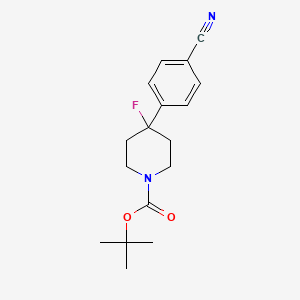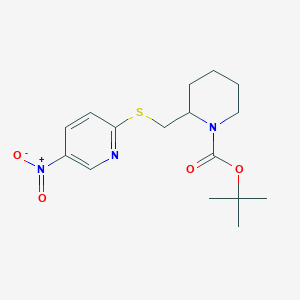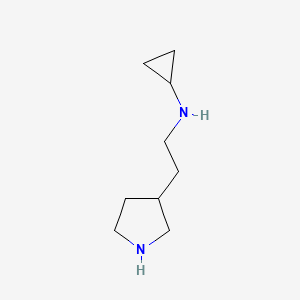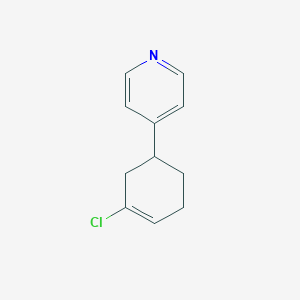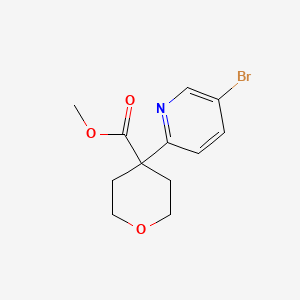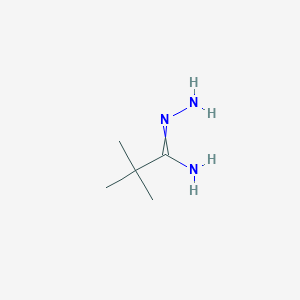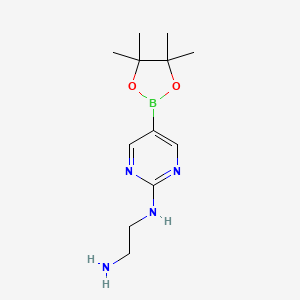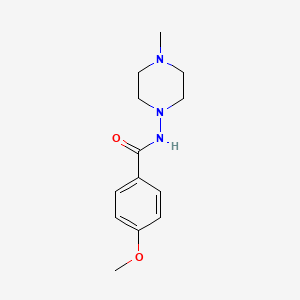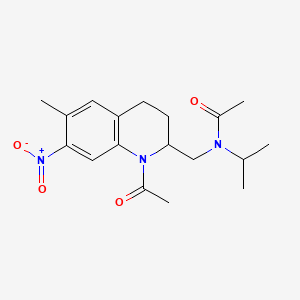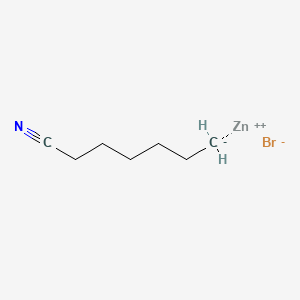
Methyl 2-chloro-6-(chloromethyl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-6-(chloromethyl)isonicotinate is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of isonicotinic acid and features a pyridine ring substituted with chloro and chloromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(chloromethyl)isonicotinate typically involves the chlorination of methyl isonicotinate. One common method includes the reaction of methyl isonicotinate with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chloro group at the 2-position. The chloromethyl group can be introduced using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride and hydrochloric acid.
化学反応の分析
Types of Reactions
Methyl 2-chloro-6-(chloromethyl)isonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro groups to hydrogen, yielding dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted isonicotinates with various functional groups.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Dechlorinated isonicotinates.
科学的研究の応用
Methyl 2-chloro-6-(chloromethyl)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
作用機序
The mechanism of action of Methyl 2-chloro-6-(chloromethyl)isonicotinate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the derivative or the specific use of the compound .
類似化合物との比較
Similar Compounds
- Methyl 2-chloroisonicotinate
- Methyl 2-chloro-6-methoxyisonicotinate
- Methyl 2,6-bis(chloromethyl)isonicotinate
Uniqueness
Methyl 2-chloro-6-(chloromethyl)isonicotinate is unique due to the presence of both chloro and chloromethyl groups on the pyridine ring. This dual substitution pattern imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .
特性
分子式 |
C8H7Cl2NO2 |
|---|---|
分子量 |
220.05 g/mol |
IUPAC名 |
methyl 2-chloro-6-(chloromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-6(4-9)11-7(10)3-5/h2-3H,4H2,1H3 |
InChIキー |
ZJBRCWYHWXDQSJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


